molecular formula C21H23N B13429150 (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine

Cat. No.: B13429150
M. Wt: 289.4 g/mol
InChI Key: ANBOFAPYZHVOSP-QGZVFWFLSA-N
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Description

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine is a complex organic compound with a unique structure that includes a naphthalene ring, a phenylpropyl group, and a methylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1-naphthalenemethanamine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A compound with a similar phenylpropyl group but different functional groups.

    Naphthalenemethanamine: Shares the naphthalene ring structure but lacks the phenylpropyl group.

    Amphetamine: Contains a phenethylamine structure, which is somewhat similar to the phenylpropyl group.

Uniqueness

(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine is unique due to its combination of a naphthalene ring, a phenylpropyl group, and a methylated amine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-phenylpropan-1-amine

InChI

InChI=1S/C21H23N/c1-17(22-16-8-11-18-9-3-2-4-10-18)20-15-7-13-19-12-5-6-14-21(19)20/h2-7,9-10,12-15,17,22H,8,11,16H2,1H3/t17-/m1/s1

InChI Key

ANBOFAPYZHVOSP-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3

Origin of Product

United States

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